molecular formula C13H14ClNO2 B2503901 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2195974-30-0

1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No. B2503901
CAS RN: 2195974-30-0
M. Wt: 251.71
InChI Key: XBKWSTLDEWMTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one, also known as BX795, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves the inhibition of the TBK1/IKKε kinase complex, which is involved in the regulation of several cellular processes including antiviral responses and inflammation. This compound binds to the ATP-binding site of TBK1/IKKε and prevents its activation, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins. This compound has also been shown to inhibit the growth of several cancer cell lines, although the mechanism of action in this context is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in lab experiments is its specificity for the TBK1/IKKε kinase complex, which allows for targeted inhibition of specific cellular pathways. However, one limitation is the relatively low yield of this compound and the need for careful purification to remove impurities.

Future Directions

There are several future directions for the use of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in scientific research. One area of interest is in the development of new antiviral therapies, where this compound could be used as a lead compound for the development of more potent inhibitors. Another area of interest is in the study of autophagy and its role in various diseases, where this compound could be used as a tool to manipulate autophagy levels. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in understanding its mechanism of action and identifying potential combination therapies.

Synthesis Methods

The synthesis of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves a series of chemical reactions starting with 2-amino-4-chlorophenol. The intermediate compounds are then treated with various reagents such as ethyl chloroformate, sodium hydride, and 2-aminothiophenol to produce the final product. The yield of this compound is typically around 30-40% and requires careful purification to remove impurities.

Scientific Research Applications

1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied in various scientific research applications. One of the most promising areas is in the field of virology, where this compound has been shown to inhibit the replication of several viruses including hepatitis C virus, dengue virus, and Zika virus. This compound has also been shown to have anti-inflammatory properties and can inhibit the activation of the NLRP3 inflammasome, which is involved in several inflammatory diseases.

properties

IUPAC Name

1-(8-chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-9-8-15(12(16)4-2)11-7-5-6-10(14)13(11)17-9/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWSTLDEWMTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.